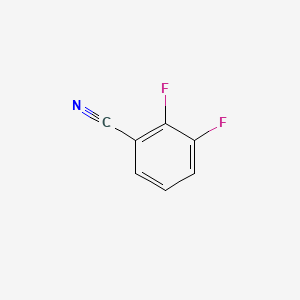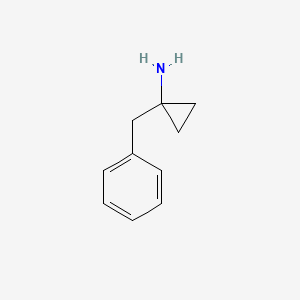
1-Benzylcyclopropylamine
概述
描述
1-Benzylcyclopropylamine: is an organic compound with the molecular formula C10H13N It consists of a cyclopropyl ring attached to a benzyl group and an amine group
作用机制
Target of Action
1-Benzylcyclopropylamine primarily targets the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, making it a potential target for antiviral therapies .
Mode of Action
It is known to interact with the gag-pol polyprotein
Biochemical Pathways
Given its interaction with the gag-pol polyprotein, it may influence the viral replication pathways in which this protein is involved .
Result of Action
Given its interaction with the Gag-Pol polyprotein, it may have potential antiviral effects
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
准备方法
Synthetic Routes and Reaction Conditions:
1-Benzylcyclopropylamine can be synthesized through several methods. One common synthetic route involves the reaction of ethylmagnesium bromide with benzeneacetonitrile . This reaction proceeds through a Grignard reaction mechanism, followed by cyclization to form the cyclopropyl ring .
Another method involves the reaction of benzylamine with acetone under alkaline conditions. The reaction mixture is heated and stirred, followed by hydrolysis to yield the desired product .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the specific requirements of the production process.
化学反应分析
Types of Reactions:
1-Benzylcyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or . The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like or , resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and appropriate catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the amine group.
科学研究应用
1-Benzylcyclopropylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclopropyl-containing compounds.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders due to its MAO inhibitory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Cyclopropylamine: A simpler analog with a cyclopropyl ring attached to an amine group.
Benzylamine: Contains a benzyl group attached to an amine group but lacks the cyclopropyl ring.
Cyclopropylbenzene: Contains a cyclopropyl ring attached to a benzene ring but lacks the amine group.
Uniqueness of 1-Benzylcyclopropylamine:
This compound is unique due to the presence of both the cyclopropyl ring and the benzyl group attached to the amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-benzylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQRCQKFLCJFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181533 | |
| Record name | 1-Benzylcyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27067-03-4 | |
| Record name | 1-Benzylcyclopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027067034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylcyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Benzylcyclopropylamine interact with Monoamine Oxidase (MAO)?
A: this compound acts as a mechanism-based inactivator of MAO. [, ] This means it initially binds to the enzyme like a substrate but then forms a covalent bond during the catalytic cycle, leading to irreversible inhibition. Specifically, research indicates it requires 2.3 equivalents of this compound to inactivate one equivalent of MAO. []
Q2: What are the key structural differences between this compound and 1-(phenylcyclopropyl)methylamine regarding their interaction with MAO?
A: Although structurally similar, this compound and 1-(phenylcyclopropyl)methylamine exhibit distinct interactions with MAO. [] this compound acts as a mechanism-based inactivator, forming a covalent bond with the enzyme and irreversibly inhibiting it. Conversely, 1-(phenylcyclopropyl)methylamine functions as a substrate for MAO. The enzyme catalyzes its conversion into 1-phenylcyclopropanecarboxaldehyde without being inactivated. This difference in behavior likely arises from the subtle variations in their structures, affecting how they interact within the enzyme's active site.
Q3: Does this compound exhibit selectivity towards MAO-A or MAO-B?
A: While initially identified as an inactivator of MAO-B, further research revealed that this compound can also inactivate MAO-A, albeit with lower potency. [] Interestingly, the mechanism of inactivation appears to differ between the two isoforms. In MAO-A, this compound appears to attach to the flavin cofactor, while in MAO-B, it can attach to both a cysteine residue and the flavin. [] This suggests that subtle differences exist in the active site topographies of MAO-A and MAO-B.
Q4: What are the potential implications of the different inactivation mechanisms of this compound on MAO-A and MAO-B?
A: The distinct inactivation mechanisms of this compound on MAO-A and MAO-B suggest variations in their active site architecture. [] This difference could be exploited to design more selective MAO inhibitors. Such selective inhibitors could be beneficial in treating specific neurological and psychiatric disorders with potentially fewer side effects compared to non-selective MAO inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

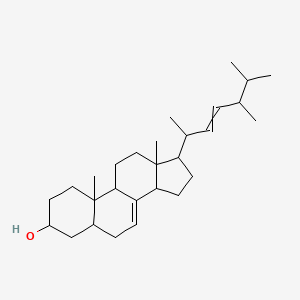
![(1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B1214686.png)
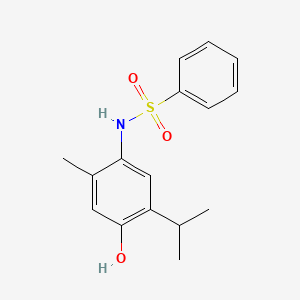
![7-(thiophen-2-yl)-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1214689.png)
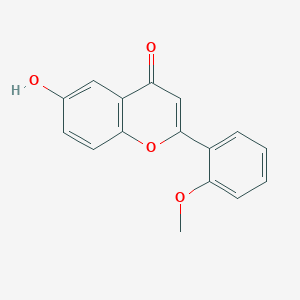
![[18F]3-(1H-imidazol-4-yl)propyl-4-fluorobenzyl ether](/img/structure/B1214691.png)
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxy-propanoic acid](/img/structure/B1214693.png)
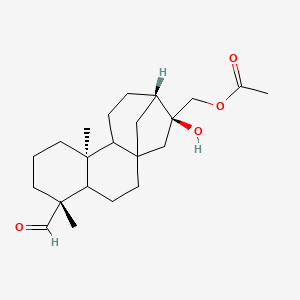
![4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B1214696.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methylideneamino]phenol](/img/structure/B1214697.png)
